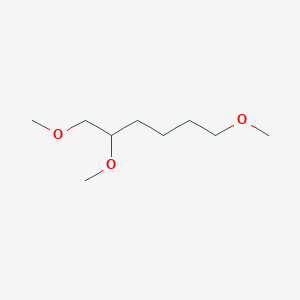
1,2,6-Trimethoxyhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,6-Trimethoxyhexane is an organic compound with the molecular formula C9H20O3 It is a derivative of hexane, where three methoxy groups are attached to the first, second, and sixth carbon atoms of the hexane chain
Vorbereitungsmethoden
The synthesis of 1,2,6-Trimethoxyhexane typically involves the methoxylation of hexane derivatives. One common method includes the reaction of hexane with methanol in the presence of an acid catalyst, which facilitates the substitution of hydrogen atoms with methoxy groups. Industrial production methods may involve more complex catalytic processes to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1,2,6-Trimethoxyhexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific conditions but often include alcohols, ethers, and other substituted hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,2,6-Trimethoxyhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biochemistry.
Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 1,2,6-Trimethoxyhexane exerts its effects involves its interaction with molecular targets through its methoxy groups. These interactions can influence various biochemical pathways, depending on the specific context of its use. The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
1,2,6-Trimethoxyhexane can be compared with other similar compounds such as 1,2,3-Trimethoxyhexane and 1,2,4-Trimethoxyhexane. These compounds share similar structural features but differ in the positions of the methoxy groups. The unique positioning of the methoxy groups in this compound gives it distinct chemical and physical properties, making it suitable for specific applications that other isomers may not be as effective for .
Eigenschaften
CAS-Nummer |
62635-56-7 |
|---|---|
Molekularformel |
C9H20O3 |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
1,2,6-trimethoxyhexane |
InChI |
InChI=1S/C9H20O3/c1-10-7-5-4-6-9(12-3)8-11-2/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
PSLCSERJPLPNKR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCC(COC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


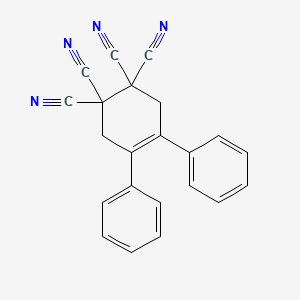
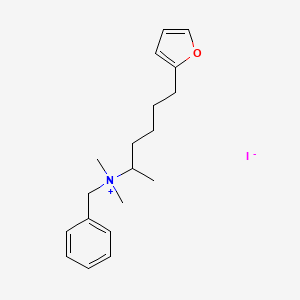
![1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol](/img/structure/B14512567.png)
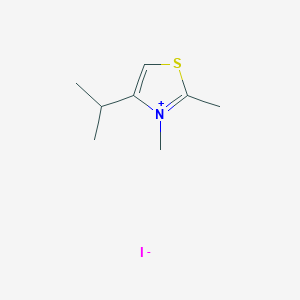
![3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl-](/img/structure/B14512573.png)
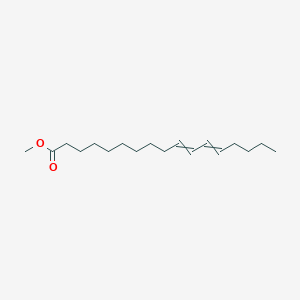
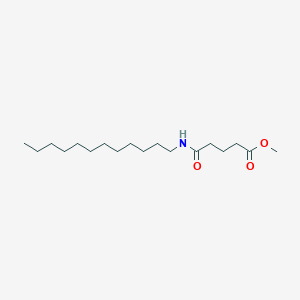



![1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14512611.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one](/img/structure/B14512613.png)
![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)
![6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512644.png)
